

AF647-NHS ester triTEA molecular weight and formula

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Compound of Interest

Compound Name: AF647-NHS ester triTEA

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Technical Guide: AF647-NHS Ester (triTEA Salt)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the chemical properties and applications of AF647-NHS Ester, with a focus on the triTEA (triethylammonium) salt form. It includes detailed protocols for protein labeling and visualizations of the underlying chemical reaction and experimental workflows.

Core Properties of AF647-NHS Ester

AF647-NHS ester is a fluorescent dye belonging to the cyanine dye family, analogous to Alexa Fluor 647. It is a bright, far-red fluorescent label commonly used for the covalent labeling of biomolecules. The N-hydroxysuccinimide (NHS) ester moiety allows for the specific and efficient labeling of primary amines, such as those found on the side chains of lysine residues in proteins.

Quantitative Data Summary

The molecular weight and formula of AF647-NHS ester can vary depending on the associated counterions. The table below summarizes the properties of the triTEA salt and other common forms for comparison.

Property	AF647-NHS Ester (triTEA Salt)	AF647-NHS Ester (Potassium Salt)	AF647-NHS Ester (Free Acid/H+)
Molecular Weight	1259.66 g/mol [1][2][3]	1056.33 g/mol [4][5]	~942.1 g/mol
Molecular Formula	C ₅₈ H ₉₄ N ₆ O ₁₆ S ₄ [1][2] [3]	C ₃₉ H ₄₄ N ₃ K ₃ O ₁₆ S ₄ [4] [5]	C ₃₉ H ₄₇ N ₃ O ₁₆ S ₄
Excitation Max.	~650 nm	~655 nm[5]	~650 nm
Emission Max.	~668 nm	~680 nm[5]	~668 nm

Note: The discrepancy in molecular weights and formulas is primarily due to the different salt forms of the dye. The triTEA salt includes three triethylammonium counterions.

Experimental Protocols

A primary application of AF647-NHS ester is the covalent labeling of proteins, such as antibodies, for use in various bioassays. The following is a generalized protocol for the conjugation of AF647-NHS ester to an IgG antibody.

Reagent Preparation

- Antibody Solution:
 - The antibody to be labeled should be purified and at a concentration of at least 2 mg/mL for optimal results.[3]
 - The antibody should be in a buffer free of primary amines (e.g., Tris) and stabilizers like bovine serum albumin (BSA) or gelatin, as these will compete with the labeling reaction.[1] A suitable buffer is 0.1 M sodium bicarbonate, pH 8.3-8.5.[2]
- AF647-NHS Ester Stock Solution:
 - Immediately before use, dissolve the AF647-NHS ester in high-quality, anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to a concentration of 10 mg/mL. [1][6]

Antibody Conjugation Reaction

- pH Adjustment: Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate.^[2] This is crucial as the reaction between the NHS ester and primary amines is most efficient at a slightly alkaline pH.^[2]
- Reaction Incubation:
 - Add the dissolved AF647-NHS ester to the antibody solution while gently stirring. The molar ratio of dye to protein may need to be optimized, but a starting point is a 10:1 to 20:1 ratio.^[1]
 - Incubate the reaction for 1 hour at room temperature, protected from light.^{[3][6]}

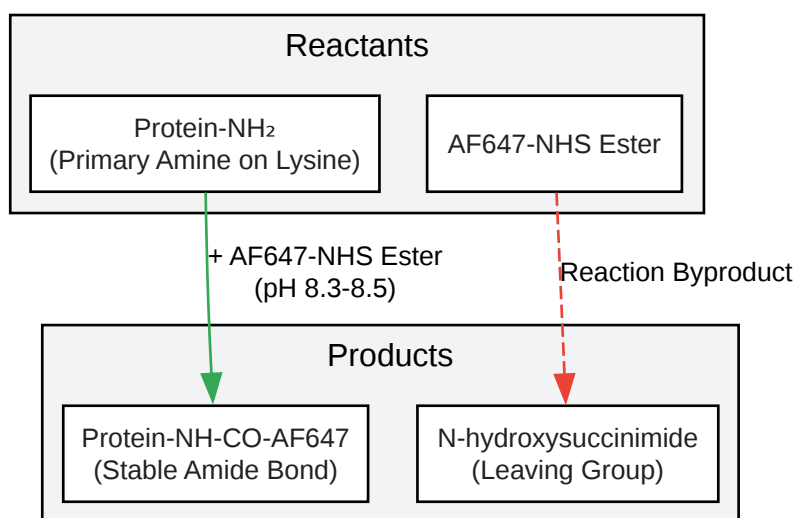
Purification of the Labeled Antibody

- Removal of Unreacted Dye: After the incubation, the unreacted dye must be separated from the labeled antibody. This is commonly achieved using size-exclusion chromatography, such as a Sephadex G-25 column or a spin desalting column.^[1]
- Storage of Conjugate:
 - The purified antibody-dye conjugate should be stored at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C.^[6] The addition of a carrier protein like BSA (0.1%) can improve stability.^[1]

Visualizations

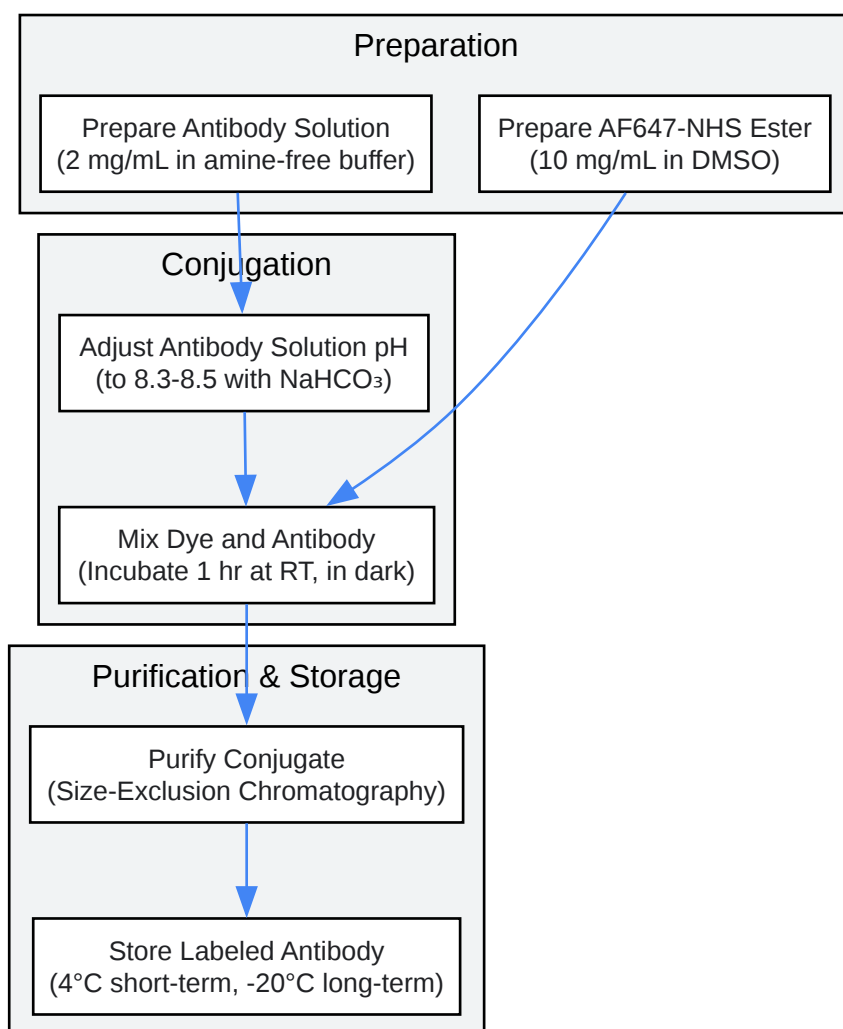
Signaling Pathways and Experimental Workflows

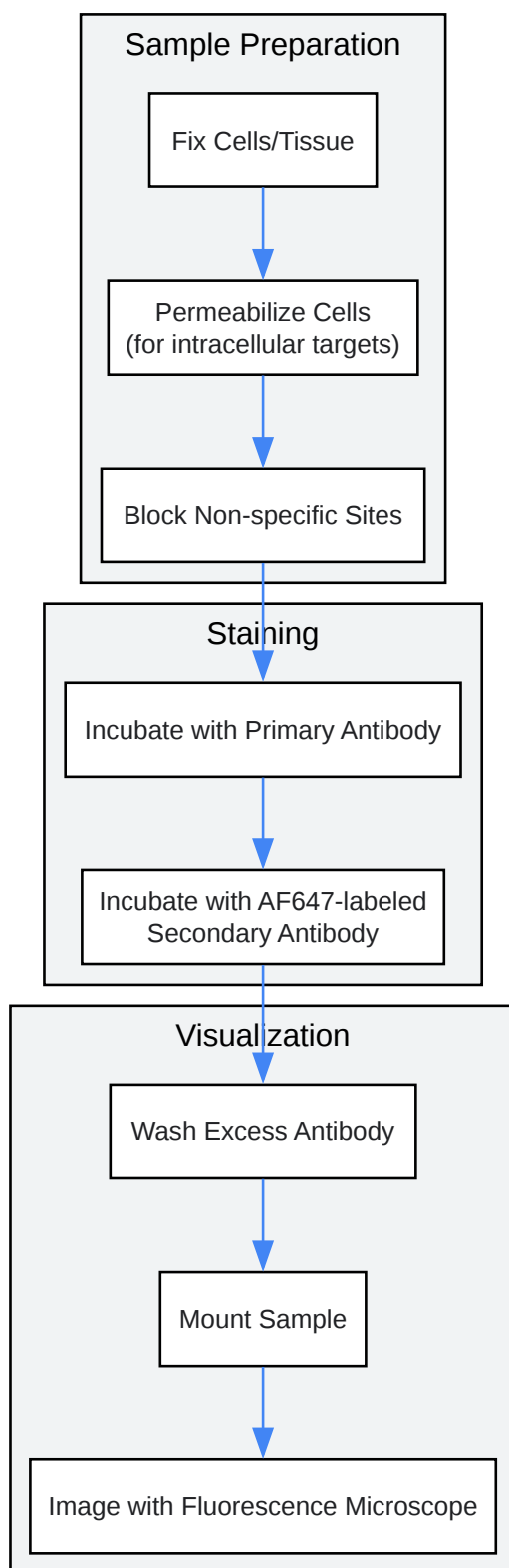
The following diagrams illustrate the chemical basis of the labeling reaction and the workflows for antibody conjugation and a subsequent immunofluorescence experiment.



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Figure 1. Reaction of AF647-NHS ester with a primary amine.





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